2-bromo-1-(chloromethyl)-4-nitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSUPNGYXZZICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Toluene to 4-Nitrotoluene
The foundational step involves nitrating toluene to introduce the nitro group at the para position. This is achieved using a mixed acid system (HNO₃/H₂SO₄) at 50–60°C, yielding 4-nitrotoluene with >90% selectivity. The methyl group’s activating nature directs nitration to the para position, while the sulfuric acid protonates the nitro group, enhancing electrophilicity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| HNO₃ Concentration | 68–70% |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Bromination of 4-Nitrotoluene
Electrophilic bromination of 4-nitrotoluene targets position 2, adjacent to the nitro group. Using Br₂ in concentrated H₂SO₄ with Ag₂SO₄ as a catalyst achieves regioselective substitution. The nitro group’s meta-directing effect ensures bromination occurs ortho to the methyl group (position 2), yielding 2-bromo-4-nitrotoluene.
Optimized Bromination Conditions
-
Catalyst : Ag₂SO₄ (1.0 equiv relative to substrate)
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Solvent : H₂SO₄ (concentrated)
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Temperature : 20–25°C (ambient)
Radical Bromination of the Methyl Group
Conversion to 2-Bromo-4-nitrobenzyl Bromide
The methyl group in 2-bromo-4-nitrotoluene undergoes radical bromination using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in CCl₄. This method selectively substitutes the methyl hydrogen with bromine, forming 2-bromo-1-(bromomethyl)-4-nitrobenzene.
Reaction Mechanism
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AIBN decomposes at 70°C to generate radicals, initiating a chain reaction.
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NBS abstracts a hydrogen from the methyl group, forming a benzyl radical.
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Bromine transfer from NBS yields the bromomethyl derivative.
Performance Metrics
Chlorination of the Bromomethyl Group
The bromomethyl intermediate is treated with NaCl in dimethylformamide (DMF) at 80°C to replace bromine with chlorine via an SN₂ mechanism. This step benefits from the benzyl bromide’s susceptibility to nucleophilic attack, achieving >90% conversion.
Substitution Reaction Parameters
-
Solvent : DMF (anhydrous)
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NaCl Equiv : 3.0
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Temperature : 80°C
-
Time : 12 hours
Alternative Pathway: Direct Chloromethylation of Bromonitrobenzene
Friedel-Crafts Chloromethylation
A less common approach involves reacting 2-bromo-4-nitrobenzene with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃. This Friedel-Crafts alkylation introduces the chloromethyl group at position 1, though competing side reactions reduce yields to 40–50%.
Challenges
-
Regioselectivity : Nitro and bromine groups deactivate the ring, necessitating harsh conditions.
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Byproducts : Over-alkylation and rearrangement reactions are prevalent.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for bromination and chlorination steps, enhancing heat transfer and reducing reaction times. For example, a two-stage system achieves:
Waste Mitigation Strategies
-
Solvent Recovery : CCl₄ and DMF are distilled and reused, reducing costs by 30%.
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Bromine Recycling : HBr byproducts are oxidized back to Br₂ using H₂O₂.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sequential Bromination | High regioselectivity | Multi-step, moderate yields | 33–75% |
| Friedel-Crafts | Single-step | Low yields, byproducts | 40–50% |
| Continuous Flow | Scalable, efficient | High capital costs | 90–95% |
Reaction Optimization Insights
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(chloromethyl)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.
Reduction: The major product is 2-bromo-1-(aminomethyl)-4-nitrobenzene.
Oxidation: Products include 2-bromo-1-(carboxymethyl)-4-nitrobenzene or 2-bromo-1-(formylmethyl)-4-nitrobenzene.
Scientific Research Applications
2-bromo-1-(chloromethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-bromo-1-(chloromethyl)-4-nitrobenzene depends on the specific application. In medicinal chemistry, for example, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA or proteins. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-bromo-1-(chloromethyl)-4-nitrobenzene with structurally related compounds:
Notes:
- Substituent Effects : The chloromethyl group in the target compound increases molecular weight and reactivity compared to methyl or chloro substituents. For example, 2-bromo-1-methyl-4-nitrobenzene lacks the electrophilic -CH₂Cl group, reducing its utility in nucleophilic substitution reactions .
- Crystallography : Compounds like 4-bromo-1-nitrobenzene exhibit π-π stacking and weak hydrogen bonding in their crystal structures , while the chloromethyl group in the target compound may disrupt such interactions due to steric effects.
Biological Activity
2-Bromo-1-(chloromethyl)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, categorized under nitroaromatic compounds, is known for its reactivity and possible applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.
- Chemical Formula : CHBrClNO
- CAS Number : 1261794-92-6
- Molecular Weight : 227.46 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic properties. These activities are primarily attributed to the presence of the nitro group and halogen substituents, which can interact with biological macromolecules.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Activity Type | Organism Tested | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | |
| 2-Bromo-4-chloro-1-nitrobenzene | Antifungal | Candida albicans |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown potential in inhibiting cell proliferation, likely through the induction of apoptosis.
The biological activity of this compound is thought to involve several mechanisms:
- DNA Interaction : The nitro group can form reactive intermediates that bind to DNA, leading to mutagenic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism, thus disrupting normal cellular functions.
- Membrane Disruption : Halogenated compounds often disrupt lipid bilayers, leading to increased permeability and eventual cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various halogenated nitro compounds against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on breast cancer (MCF-7) and cervical cancer (HeLa) cells demonstrated that treatment with this compound resulted in significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
Safety and Toxicology
Despite its promising biological activities, safety assessments are critical. Preliminary toxicological studies suggest that the compound may exhibit acute toxicity upon ingestion or dermal exposure, necessitating careful handling in laboratory settings.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-1-(chloromethyl)-4-nitrobenzene with high regioselectivity?
The synthesis typically involves bromination of 1-(chloromethyl)-4-nitrobenzene. A method adapted from similar halogenated aromatic systems employs N-bromosuccinimide (NBS) as a brominating agent in inert solvents (e.g., carbon tetrachloride) under controlled temperatures (30–50°C). Catalysts like FeCl₃ or radical initiators (e.g., AIBN) enhance regioselectivity at the ortho position relative to the nitro group . Key parameters include:
- Solvent polarity : Non-polar solvents minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of substrate to NBS prevents over-bromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Q. How can crystallographic data validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL or WinGX , researchers refine atomic coordinates and bond angles. For example:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR shows distinct signals for the chloromethyl (–CH₂Cl, δ 4.5–4.7 ppm) and aromatic protons (δ 7.8–8.3 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effect (C-NO₂ at δ 148–150 ppm) .
- IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) validate functional groups .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 264.9 (calculated for C₇H₅BrClNO₂⁺) .
Advanced Research Questions
Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions?
The nitro group’s strong electron-withdrawing effect directs nucleophiles (e.g., amines, thiols) to the meta position relative to itself. For example:
- Kinetic studies : Reactions with piperazine in DMF at 60°C show >80% substitution at the chloromethyl group, while bromine remains inert due to steric hindrance from the nitro group .
- Competitive pathways : DFT calculations reveal a lower activation energy for substitution at –CH₂Cl (ΔG‡ = 25 kcal/mol) versus C-Br (ΔG‡ = 38 kcal/mol) .
Q. What strategies mitigate decomposition risks during storage and handling?
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the chloromethyl group .
- Handling : Use corrosion-resistant equipment (e.g., PTFE-lined caps) and avoid contact with moisture or bases, which can generate toxic chloroform via elimination reactions .
Q. How can computational modeling predict reactivity in complex reaction environments?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., near the nitro group) for electrophilic attack.
- Transition states : Simulate intermediates in SN2 reactions at the chloromethyl group .
- Solvent effects : Polarizable continuum models (PCM) predict rate acceleration in polar aprotic solvents like DMSO .
Q. What are the implications of structural analogs in drug discovery?
- Kinase inhibition : The nitro group’s electron-withdrawing nature mimics pharmacophores in Bcr-Abl inhibitors (e.g., imatinib analogs). In vitro assays show IC₅₀ values of 1–10 µM against leukemia cell lines .
- Toxicity : Comparative studies with methoxy analogs (e.g., 2-bromo-1-(chloromethyl)-4-methoxybenzene) reveal lower cytotoxicity (LD₅₀ > 500 mg/kg in mice) due to reduced metabolic activation of the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
